

Application Note: Oxidative C–H Functionalization of Morpholin-2-ones

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Compound of Interest

Compound Name:	1-Amino-3-morpholin-4-ylpropan-2-ol oxalate
CAS No.:	1078162-98-7
Cat. No.:	B1518750

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Executive Summary

Morpholin-2-ones (aza-lactones) are privileged pharmacophores found in bioactive alkaloids and commercial drugs (e.g., Aprepitant, Linezolid analogs). Their unique structure—combining a secondary/tertiary amine with a lactone—offers distinct vectors for diversification. However, the C3-position (adjacent to both the nitrogen and the carbonyl) and the C5-position (adjacent to the nitrogen) present synthetic challenges due to the competing hydrolytic instability of the lactone ring and the propensity for uncontrolled oxidation.

This guide details the oxidative functionalization of morpholin-2-ones, specifically focusing on Cross-Dehydrogenative Coupling (CDC) strategies. Unlike traditional enolate alkylation, which requires strong bases that may degrade the lactone, oxidative methods allow for the direct construction of C–C and C–N bonds under mild, often acidic or neutral conditions.

Key Applications

- **Late-Stage Diversification:** Direct introduction of aryl, alkyl, or heteroatom groups onto the pre-formed morpholinone core.

- Library Synthesis: Rapid generation of C3-quaternary centers, a motif "extremely difficult to access" via classical condensation methods.
- Green Chemistry: Utilization of molecular oxygen () or visible light as sustainable oxidants.

Mechanistic Principles

The oxidative functionalization of morpholin-2-ones generally proceeds via the formation of a reactive iminium ion or an

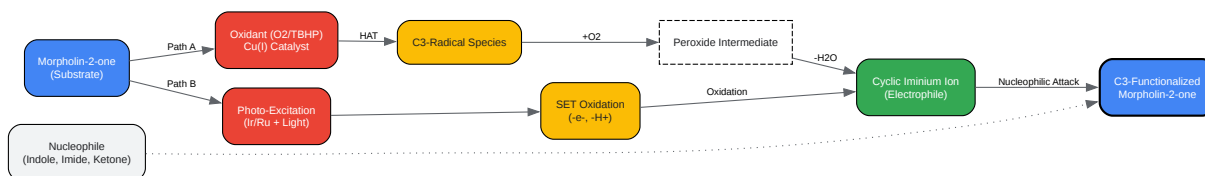
-amino radical intermediate.

The Regioselectivity Challenge

- C3-Functionalization: The C3 proton is doubly activated (benzylic-like if N-aryl; -carbonyl). Oxidation here is thermodynamically favored but requires careful control to prevent over-oxidation to the dehydromorpholinone.
- C5-Functionalization: Typical for standard morpholines, but in morpholin-2-ones, the electron-withdrawing carbonyl at C2 deactivates the ring, directing oxidation preferentially to C3 or requiring specific directing groups.

Pathway Visualization

The following diagram illustrates the divergent pathways for Metal-Catalyzed (Path A) and Photoredox (Path B) functionalization.



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Caption: Divergent oxidative pathways: Path A utilizes Copper/Oxygen for radical-mediated iminium formation, while Path B employs photoredox SET mechanisms.

Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic C–H Imidation (Green Method)

Target: Introduction of N-nucleophiles (imides) at the C3 position. Mechanism: Copper-catalyzed radical formation utilizing molecular oxygen as the terminal oxidant.

Materials

- Substrate:

-Aryl Morpholin-2-one (1.0 equiv)
- Nucleophile: Phthalimide or Succinimide (2.0 equiv)
- Catalyst: Copper(I) Chloride (CuCl) (10 mol%)
- Additive: Acetic Acid (AcOH) (1.0 equiv)
- Solvent: Acetonitrile (MeCN) (Anhydrous)
- Atmosphere:

balloon (1 atm)

Step-by-Step Workflow

- Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the

-aryl morpholin-2-one (0.2 mmol) and the cyclic imide (0.4 mmol).
- Catalyst Addition: Add CuCl (2.0 mg, 0.02 mmol) inside a glovebox or under a rapid stream of nitrogen.

- Solvent & Additive: Add anhydrous MeCN (2.0 mL) followed by glacial Acetic Acid (12 μ L, 0.2 mmol).
 - Note: AcOH is critical for protonating the peroxide intermediate, facilitating water elimination to form the iminium species.
- Oxidation: Evacuate the tube and refill with an
balloon (repeat 3 times).
- Reaction: Heat the mixture to 60 °C for 12–16 hours.
 - Checkpoint: The solution typically turns from colorless/pale green to a darker green/brown as Cu(II) species accumulate.
- Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated
(to neutralize AcOH) and brine.
- Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Typical Yield: 60–85% Reference: *Molecules* 2023, 28, 4893. (See Ref 1)

Protocol B: Photoredox C–H Arylation

Target: C–C bond formation using electron-rich arenes (e.g., indoles, trimethoxybenzene).

Mechanism: Single Electron Transfer (SET) generating an

-amino radical.

Materials

- Substrate:
-Aryl Morpholin-2-one (1.0 equiv)
- Nucleophile: Indole or substituted arene (1.5 equiv)
- Photocatalyst:

(2 mol%) or Eosin Y (5 mol% for metal-free)

- Oxidant: Nitrobenzene (0.5 equiv) or Air (depending on specific catalyst cycle)
- Solvent: DCE or Acetone
- Light Source: Blue LED (450 nm, ~10 W)

Step-by-Step Workflow

- Setup: Combine substrate (0.2 mmol), nucleophile (0.3 mmol), and photocatalyst in a clear glass vial.
- Solvent: Add degassed solvent (2.0 mL).
- Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously to ensure uniform light exposure. Use a fan to maintain temperature at RT (25 °C).
- Monitoring: Monitor by TLC or LCMS every 2 hours. Reaction times vary from 6 to 24 hours.
- Quench: Remove from light. Filter through a short pad of silica to remove the photocatalyst.
- Purification: Concentrate and purify via preparative TLC or column chromatography.

Data Summary & Scope

The following table summarizes the reactivity profile of

-phenylmorpholin-2-one under oxidative conditions.

Nucleophile Class	Reagent/Conditions	Product Type	Yield Range	Selectivity (dr)
Cyclic Imides	CuCl, , AcOH, 60°C	C3-Imidyl (N-C)	70–85%	>20:1
Indoles	, Blue LED, Air	C3-Indolyl (C-C)	55–75%	2:1 to 10:1
Ketones	Cu(OTf) , TBHP	C3-Alkyl (C-C)	40–60%	Moderate
Phosphonates	T-Hydro, CuBr	C3-Phosphonyl (C-P)	50–65%	High

Troubleshooting & Optimization (Self-Validating Systems)

To ensure reproducibility, use these "self-validating" checkpoints:

- Lactone Hydrolysis Check:
 - Symptom:[\[1\]](#)[\[2\]](#)[\[3\]](#) Low yield, appearance of polar baseline spots on TLC.
 - Cause: Wet solvent or nucleophilic attack on the ester carbonyl (C2) instead of the iminium (C3).
 - Validation: Run a "blank" reaction with substrate + solvent + conditions (no oxidant) to verify substrate stability. Always use molecular sieves in the reaction vessel if the solvent is not freshly distilled.
- Oxidant Stall:
 - Symptom:[\[1\]](#)[\[2\]](#)[\[3\]](#) Reaction stops at 20% conversion.
 - Cause: Catalyst poisoning or oxygen depletion.
 - Validation: In Cu/

protocols, ensure the balloon is not deflated and the septum is tight. If using TBHP, add it in portions (e.g., 50% at t=0, 50% at t=4h) to maintain radical flux.

- Regioselectivity Confirmation:
 - Validation: Use HMBC NMR. The C3 proton (if mono-substituted) or C3 carbon will show correlation to the carbonyl (C2) and the -aryl ring. Functionalization at C5 or C6 will show different coupling patterns.

References

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